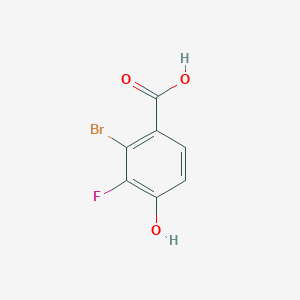

2-Bromo-3-fluoro-4-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-3-fluoro-4-hydroxybenzoic acid typically involves multiple steps starting from readily available precursors. One common method involves the following steps :

Nitration: m-Fluorobenzotrifluoride is nitrated using sulfuric acid as a solvent to produce 4-fluoro-2-trifluoromethyl nitrobenzene.

Bromination: The nitro compound is then brominated using dibromohydantoin in sulfuric acid to introduce the bromine atom.

Reduction: The nitro group is reduced to an amine using reduced iron powder in the presence of acetic acid or ammonium chloride.

Deamination: The amine group is removed through deamination using hypophosphorous acid.

Separation and Hydrolysis: The resulting compound is separated and hydrolyzed with sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the compound can be reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield benzoquinones .

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as an Intermediate:

2-Bromo-3-fluoro-4-hydroxybenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Types of Reactions:

The compound can undergo several types of reactions, including:

- Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups.

- Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group.

- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of halogens with functional groups | Sodium hydroxide, potassium carbonate |

| Oxidation | Conversion of hydroxyl to carbonyl | Potassium permanganate, chromium trioxide |

| Coupling | Formation of biaryl compounds | Palladium catalysts, boronic acids |

Pharmaceutical Applications

Drug Development:

The compound is utilized in the pharmaceutical industry for developing novel therapeutic agents. Its ability to inhibit specific enzymes, such as histidine decarboxylase and aromatic-L-amino acid decarboxylase, suggests potential applications in treating conditions related to neurotransmitter imbalances, such as depression or anxiety disorders.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on histamine synthesis pathways. This inhibition could lead to reduced levels of histamine and other neurotransmitters like dopamine and serotonin, indicating its potential as a therapeutic agent in neurological disorders.

Materials Science

Synthesis of Advanced Materials:

In materials science, this compound is employed in synthesizing advanced materials with specific properties. Its fluorinated structure enhances the thermal stability and mechanical properties of polymers.

Applications in Liquid Crystals:

The compound acts as a building block for liquid crystal materials used in display technologies. Its structural characteristics allow it to form mesogenic phases essential for liquid crystal applications.

Biochemical Research

Enzyme Inhibition Studies:

Research has shown that this compound can modulate cellular processes by influencing gene expression related to metabolic pathways. This modulation is significant for understanding metabolic disorders and developing corresponding treatments.

Cell Signaling Pathways:

The compound's interaction with cellular signaling pathways has been documented, showcasing its potential role in cancer research and therapy development.

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-fluoro-4-hydroxybenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, it may interact with biological targets through various pathways, including enzyme inhibition or receptor binding .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4-fluorobenzoic acid: Similar structure but lacks the hydroxyl group.

3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the bromine atom

Actividad Biológica

2-Bromo-3-fluoro-4-hydroxybenzoic acid (CAS: 1697589-51-7) is a halogenated derivative of hydroxybenzoic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and a hydroxyl group attached to a benzoic acid framework. The biological activities of this compound are of significant interest in medicinal chemistry, particularly for its potential applications in drug development and therapeutic interventions.

- Molecular Formula : C7H4BrFO3

- Molecular Weight : 235.01 g/mol

- Purity : ≥95%

- IUPAC Name : this compound

- SMILES Notation : O=C(O)C1=CC=C(O)C(F)=C1Br

Antimicrobial Activity

Research indicates that derivatives of hydroxybenzoic acids, including this compound, exhibit antimicrobial properties. These compounds have been shown to be effective against various strains of bacteria and fungi. The presence of the hydroxyl group enhances their ability to penetrate microbial cell walls, thereby increasing their efficacy as antimicrobial agents .

Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects in various experimental models. It may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic profile in managing inflammatory diseases .

Antioxidant Activity

This compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), thereby playing a role in preventing chronic diseases associated with oxidative damage .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been implicated in inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Research Findings and Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature allows the compound to integrate into microbial membranes, leading to disruption and cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Gene Regulation : The compound could modulate gene expression related to stress responses and apoptosis in cancer cells.

Propiedades

IUPAC Name |

2-bromo-3-fluoro-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOODOFMNZCEPFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Br)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.